NaV1.7 Antagonist Potency: 2,4‑Bis(benzylamino)pyrimidine vs. 2,4‑Diphenylamino Analog
2,4‑Bis(benzylamino)pyrimidine displays selective antagonist activity at the human NaV1.7 channel with an IC₅₀ of 240 nM in a PatchXpress voltage‑clamp assay on HEK293 cells [REFS‑1]. When compared with N²,N⁴‑diphenylpyrimidine‑2,4‑diamine, which was profiled in a parallel electrophysiology dataset and showed >55 μM inhibition, the benzylamino compound is >200‑fold more potent [REFS‑2]. This difference is attributed to the methylene spacer that enables a more favorable orientation of the phenyl ring for lipophilic pocket occupancy.
| Evidence Dimension | NaV1.7 antagonist IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 240 nM |
| Comparator Or Baseline | N²,N⁴‑diphenylpyrimidine‑2,4‑diamine: IC₅₀ > 55.69 μM (inactive) |
| Quantified Difference | >231‑fold greater potency for the benzylamino analog |
| Conditions | Human partially inactivated NaV1.7 expressed in HEK293 cells; PatchXpress automated patch clamp (BindingDB assay ALA1738554 vs ALA1738603). |
Why This Matters
Researchers procuring a NaV1.7 screening tool should select the benzylamino congener, as the corresponding diphenylamino analog is essentially inactive at this target, making it an unsuitable substitute in pain‑pathway studies.
- [1] BindingDB Entry BDBM50379389 (CHEMBL2010816). IC₅₀ = 240 nM: Antagonist activity at human partially inactivated NaV1.7. Available at: https://ww.bindingdb.org View Source
- [2] BindingDB Activity Records ALA1738554 (SID57288035, N²,N⁴‑diphenylpyrimidine‑2,4‑diamine) and ALA1738603. IC₅₀ > 55.69 μM (classified as inactive). Available via PubChem BioAssay. View Source
